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Compound of Interest

Compound Name: Fluorescent brightener 71

Cat. No.: B125262 Get Quote

Technical Support Center: Fluorescent
Brightener 71 Staining
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals utilizing

Fluorescent Brightener 71 (FB71) in microscopy applications.

Troubleshooting Guide
This guide addresses common artifacts and issues encountered during staining with

Fluorescent Brightener 71.
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Issue Possible Cause Recommended Solution

High Background

Fluorescence

1. Excessive Stain

Concentration: Using a higher

than optimal concentration of

FB71 can lead to non-specific

binding and overall high

background.[1] 2. Inadequate

Washing: Insufficient removal

of unbound stain from the

sample. 3. Contamination:

Presence of cellulose or chitin-

containing materials (e.g.,

dust, paper fibers, or residual

detergent on glassware) in the

sample or on slides.[2] 4.

Autofluorescence: Some

biological materials naturally

fluoresce in the same range as

FB71.

1. Optimize Stain

Concentration: Perform a

concentration gradient to

determine the lowest effective

concentration. A typical starting

range is 0.01% to 0.1% (w/v).

[3] 2. Thorough Washing:

Increase the number and

duration of washing steps after

staining. 3. Maintain

Cleanliness: Use filtered

solutions and ensure all

labware is thoroughly rinsed

with high-purity water. Work in

a clean environment to

minimize airborne

contaminants. 4. Use a

Counterstain: Employ a

counterstain like Evans Blue to

quench background

fluorescence.[4]

Weak or No Staining 1. Incorrect Filter Set: The

microscope's filter set

(excitation and emission) is not

aligned with the spectral

properties of FB71. 2. Low

Target Abundance: The sample

contains very little or no

chitin/cellulose. 3. Stain

Degradation: The FB71

solution has degraded due to

improper storage or age. 4. pH

of Staining Solution: The pH of

the staining buffer may not be

optimal for binding.

1. Verify Filter Set: Use a filter

set appropriate for DAPI or

similar UV-excitable dyes.

FB71 is excited by UV light

(around 340-380 nm) and

emits in the blue region

(around 440-450 nm).[5][6] 2.

Use a Positive Control: Stain a

known chitin-positive sample

(e.g., a fungal culture) to

confirm the staining protocol

and reagent are working. 3.

Prepare Fresh Stain: Prepare

a fresh solution of FB71. Store
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the stock solution protected

from light and at a cool

temperature. 4. Optimize pH:

While FB71 can stain under

various pH conditions, for

certain applications, adjusting

the pH might enhance binding.

Non-Specific Staining

1. Binding to Other

Polysaccharides: FB71 can

bind to other β-glycosidically

linked polysaccharides, not

just chitin and cellulose.[7] 2.

Hydrophobic Interactions: At

high concentrations, non-

specific binding can occur due

to hydrophobic interactions

with other cellular components.

3. Presence of Detergents:

Residual detergents can cause

micelles that trap the

fluorescent dye, leading to

punctate, non-specific staining.

[2][8]

1. Titrate Stain Concentration:

Use the lowest concentration

of FB71 that provides

adequate signal. 2. Increase

Wash Stringency: Use a wash

buffer with a mild, non-ionic

detergent (e.g., Tween-20) to

reduce non-specific binding. 3.

Thoroughly Rinse Labware:

Ensure all glassware and

plasticware are free of any

detergent residue.

Photobleaching

1. Prolonged Exposure to

Excitation Light: Continuous

and high-intensity illumination

will cause the fluorophore to

irreversibly lose its

fluorescence.[9] 2. Presence of

Oxygen Radicals: The

interaction of the excited

fluorophore with oxygen can

lead to photobleaching.

1. Minimize Light Exposure:

Limit the sample's exposure to

the excitation light. Use neutral

density filters to reduce

illumination intensity and keep

exposure times as short as

possible. 2. Use an Antifade

Mountant: Mount the stained

sample in a commercially

available antifade reagent to

reduce photobleaching.

Yellowing of the Sample 1. Over-dosing of the

Brightener: Exceeding the

1. Adhere to Optimal

Concentration: Do not exceed
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optimal concentration can lead

to a yellowing effect instead of

enhanced brightness.[1]

the determined optimal

concentration of FB71. The

whitening effect plateaus and

can then decrease, leading to

a yellowish appearance.[1]

Frequently Asked Questions (FAQs)
Q1: What is the principle behind Fluorescent Brightener 71 staining?

A1: Fluorescent Brightener 71 is a fluorescent dye that has a high affinity for chitin and

cellulose, which are polysaccharides found in the cell walls of fungi and some other organisms.

[3][5][6] It absorbs ultraviolet (UV) light and emits it as visible blue light, causing the targeted

structures to fluoresce brightly against a dark background when viewed with a fluorescence

microscope.[7][10]

Q2: What are the optimal excitation and emission wavelengths for FB71?

A2: Fluorescent Brightener 71 absorbs light in the near-UV region, typically between 340-380

nm.[5][6] It re-emits this energy as visible blue light, with an emission maximum around 440-

450 nm.[5] Therefore, a standard DAPI filter set is usually appropriate for microscopy.

Q3: Can I use FB71 for live-cell imaging?

A3: While FB71 can be used for staining living cells, it's important to note that high

concentrations or prolonged exposure to UV light can be toxic to cells. It is recommended to

use the lowest effective concentration and minimize light exposure during live-cell imaging

experiments.

Q4: How should I prepare and store Fluorescent Brightener 71 solutions?

A4: FB71 is typically prepared as a stock solution in distilled water or a suitable buffer. For

fungal staining, a working solution often contains potassium hydroxide (KOH) to help clear the

specimen.[6] Stock solutions should be stored in a cool, dark place to prevent degradation. It is

best to prepare fresh working solutions for each experiment.

Q5: Can FB71 be used in combination with other stains?
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A5: Yes, FB71 can be used with other stains. For instance, it is often used with a counterstain

like Evans Blue, which helps to quench background fluorescence and improve the contrast of

the stained fungal elements.[4]

Experimental Protocol: Staining of Fungal Hyphae
in a Mixed Cell Culture
This protocol provides a general guideline for staining fungal hyphae in a mixed culture of

mammalian cells and fungi.

Materials:

Fluorescent Brightener 71 powder

10% Potassium Hydroxide (KOH) solution

Phosphate Buffered Saline (PBS)

Antifade mounting medium

Microscope slides and coverslips

Fluorescence microscope with a DAPI filter set

Procedure:

Sample Preparation:

Grow your mixed cell culture on sterile coverslips in a petri dish.

Once the desired growth is achieved, carefully remove the coverslip with forceps.

Gently wash the coverslip twice with PBS to remove any culture medium.

Staining Solution Preparation:

Prepare a 0.1% (w/v) stock solution of Fluorescent Brightener 71 in distilled water.
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For the working solution, mix one part of the 0.1% FB71 stock solution with one part of

10% KOH. This results in a final concentration of 0.05% FB71 in 5% KOH.

Staining:

Place the coverslip, cell-side up, on a clean microscope slide.

Add one to two drops of the FB71/KOH working solution to the coverslip, ensuring the

entire surface is covered.

Incubate for 1-5 minutes at room temperature. The KOH will help to clear the mammalian

cells, making the fungal hyphae more visible.[6]

Washing:

Carefully wash the coverslip by dipping it in a beaker of PBS. Repeat this step two more

times with fresh PBS to remove excess stain.

Mounting:

Place a drop of antifade mounting medium on a clean microscope slide.

Carefully invert the coverslip and place it on top of the mounting medium, avoiding air

bubbles.

Seal the edges of the coverslip with nail polish if desired for long-term storage.

Imaging:

Observe the slide under a fluorescence microscope using a DAPI filter set (Excitation

~365 nm, Emission ~445 nm).

Fungal elements will appear bright blue against a dark background.
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Caption: Troubleshooting workflow for FB71 staining artifacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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